2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Vue d'ensemble
Description
“2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is a chemical compound that has been studied for its potential therapeutic applications. It has been found to be a potent inhibitor of receptor interaction protein kinase 1 (RIPK1), which plays a key role in necroptosis, a form of programmed cell death . Necroptosis is recognized as an important driver in various inflammatory diseases .
Synthesis Analysis
The synthesis of “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” involves a virtual screening workflow that led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Molecular Structure Analysis
The molecular structure of “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” is complex, with a spirocyclic scaffold that is key to its activity. The structure-activity relationship was explored through the introduction of these spirocyclic scaffolds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride” are complex and involve multiple steps. The process begins with a virtual screening workflow, followed by structural optimization to identify potent RIPK1 inhibitors .Applications De Recherche Scientifique
Antihypertensive Activity : A study synthesized and tested a series of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones, including derivatives of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one, as potential antihypertensive agents. The research indicated that some compounds showed potential as alpha-adrenergic blockers, which could be useful in managing hypertension (Caroon et al., 1981).
Tachykinin NK2 Receptor Antagonists : Another research synthesized a series of spiropiperidines, including 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one derivatives, to investigate their affinity as non-peptide tachykinin NK2 receptor antagonists. These compounds demonstrated potential in treating bronchoconstriction (Smith et al., 1995).
CCR4 Antagonists : A study focused on synthesizing 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine CCR4 antagonists, which showed potential in binding to the extracellular allosteric site of the CCR4 receptor and inducing endocytosis of CCR4. This research highlights the importance of these compounds in immunology and potential therapeutic applications (Shukla et al., 2016).
Muscarinic Agonists : A research synthesized 8-substituted-2,8-diazaspiro[4.5]decan-3-ones, related to 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one, to evaluate their potential as cholinergic agents, particularly as muscarinic agonists. These compounds showed less activity compared to established muscarinic agents, indicating the need for further structural optimization (Cignarella et al., 1993).
Calcium Channel Antagonists : Another study investigated derivatives of 2-Ethyl-2,8-diazaspiro[4.5]decan-3-one as potential T-type calcium channel inhibitors. These compounds showed potency in inhibiting T-type calcium channels with modest selectivity over L-type channels, suggesting their utility in neurological disorders (Fritch & Krajewski, 2010).
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-2-12-8-10(7-9(12)13)3-5-11-6-4-10;/h11H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLJBTQRDLAPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCNCC2)CC1=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.